![molecular formula C15H16N2O4S B2587992 2-methyl-5-nitro-N-(1-phenylethyl)benzene-1-sulfonamide CAS No. 1206105-72-7](/img/structure/B2587992.png)
2-methyl-5-nitro-N-(1-phenylethyl)benzene-1-sulfonamide
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Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of substituents onto the benzene ring. Electrophilic aromatic substitution reactions are commonly employed for such syntheses. For instance, the introduction of the nitro group (NO₂) can occur via nitration reactions using nitric acid and sulfuric acid as reagents .
Molecular Structure Analysis
Chemical Reactions Analysis
This compound can participate in various chemical reactions due to its functional groups. Electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and nitration, are relevant. For example, it can undergo bromination or chlorination at the benzene ring positions. The arenium ion intermediate formed during these reactions is conjugated but not aromatic .
Future Directions
: ChemicalBook: 2-Methyl-5-nitrobenzenesulfonamide : NIST Chemistry WebBook: Benzene, 1-methyl-2-nitro- : NIST Chemistry WebBook: 2-Methyl-5-nitrobenzenesulfonamide Structure : Chemistry LibreTexts: Nomenclature of Benzene Derivatives : [Chemistry LibreTexts: Nomenclature of Benzene Derivatives](https://
properties
IUPAC Name |
2-methyl-5-nitro-N-(1-phenylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-11-8-9-14(17(18)19)10-15(11)22(20,21)16-12(2)13-6-4-3-5-7-13/h3-10,12,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCQFLJPUMIOCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC(C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Methyl-5-nitrophenyl)sulfonyl](phenylethyl)amine |
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